2-Methylpiperazine dihydrochloride

概要

説明

2-Methylpiperazine dihydrochloride is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This compound is widely used in various fields, including pharmaceuticals, due to its versatile chemical properties and biological activities .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylpiperazine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar cyclization reactions. The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for pharmaceutical applications .

化学反応の分析

Types of Reactions: 2-Methylpiperazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed:

Oxidation: N-oxides of 2-Methylpiperazine.

Reduction: Various amine derivatives.

Substitution: Substituted piperazine derivatives with different functional groups.

科学的研究の応用

Scientific Research Applications

1. Medicinal Chemistry

- Drug Development : 2-Methylpiperazine dihydrochloride serves as a building block in the synthesis of pharmaceuticals. Its derivatives have been explored for their potential as CXCR3 receptor modulators, which are relevant in treating inflammatory diseases such as asthma and rheumatoid arthritis .

- Therapeutic Potential : The compound has been investigated for its role in drug synthesis, particularly in developing treatments for cancer and neurodegenerative diseases. For instance, it has shown promise in stabilizing p53 protein levels in cancer cell lines, leading to increased expression of p21 and subsequent cell cycle arrest.

2. Biological Studies

- Neuropharmacology : Research indicates that this compound may influence serotonin receptors, particularly in the context of mood regulation and anxiety disorders. Its neuroprotective effects have been observed in preclinical models of Parkinson's disease.

- Cancer Research : In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer), showcasing its potential as an anticancer agent.

3. Industrial Applications

- Chemical Intermediates : The compound is utilized in producing various chemical products and intermediates due to its reactivity and ability to participate in further chemical transformations.

Data Table: Biological Activities of this compound

Case Studies

Case Study 1: Cancer Cell Lines

In a study involving MCF7 and HCT116 cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the stabilization of p53 protein levels, which led to increased expression of cell cycle inhibitors.

Case Study 2: Neuropharmacological Effects

A preclinical study investigated the effects of compounds related to this compound on rodent models of Parkinson's disease. The results indicated that these compounds had neuroprotective properties, improving motor function and behavioral outcomes through selective agonistic activity at D3 receptors.

作用機序

The mechanism of action of 2-Methylpiperazine dihydrochloride involves its interaction with specific molecular targets. It acts as a GABA receptor agonist, binding directly and selectively to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms, making it effective in treating parasitic infections .

類似化合物との比較

- 1-(3-Chlorophenyl)piperazine

- 1-(3-Trifluoromethylphenyl)piperazine

- 1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide

Comparison: 2-Methylpiperazine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other piperazine derivatives, it has a higher affinity for GABA receptors, making it particularly effective in its applications .

生物活性

2-Methylpiperazine dihydrochloride is a piperazine derivative that exhibits a wide range of biological activities, making it significant in pharmaceutical research and development. This article explores its biological activity, mechanisms of action, and relevant case studies.

Overview of this compound

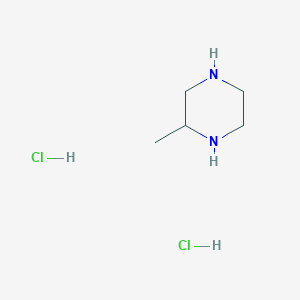

- Chemical Structure : this compound is characterized by a piperazine ring with a methyl group substitution and two hydrochloride ions, enhancing its solubility and stability.

- CAS Number : 475640-80-3.

Target Interactions

This compound acts primarily as a protein kinase inhibitor , particularly targeting protein kinase C (PKC). This inhibition leads to alterations in various cellular processes, including:

- Cell Signaling : It disrupts signaling pathways initiated by growth factors and hormones.

- Gene Expression : The compound can influence the expression of genes related to cell growth and inflammation.

Biochemical Pathways

The compound interacts with multiple enzymes and proteins, affecting biochemical pathways critical for cellular function. For instance, it has been shown to inhibit human natural killer (NK) cell activity, indicating its potential immunomodulatory effects.

Antiviral Properties

Research indicates that this compound exhibits inhibitory effects against HIV-1 replication in MOLT-4 cells. This suggests potential applications in antiviral therapies .

Effects on Cellular Functions

The compound's inhibition of PKC leads to:

- Altered Cell Proliferation : Depending on the cellular context, it may either promote or inhibit proliferation.

- Inhibition of Natural Killer Cell Activity : This effect highlights its role in modulating immune responses.

Pharmacokinetics

The piperazine moiety enhances the pharmacokinetic properties of drugs by increasing their solubility and bioavailability. The hydrophilic nature of this compound aids in its absorption and distribution within biological systems.

Toxicological Assessments

A series of studies have assessed the safety profile of piperazine derivatives, including this compound:

- Skin Irritation Studies : In animal models, exposure to concentrated solutions caused significant skin irritation and necrosis, indicating potential hazards for occupational exposure .

- Genotoxicity Studies : Some studies reported an increase in micronuclei frequency in lymphocytes from workers exposed to piperazine compounds, suggesting a possible genotoxic effect under certain conditions .

- Chronic Exposure Effects : Long-term studies in rodents showed no significant tumor induction at tested doses; however, adverse effects on liver and kidney function were noted at higher concentrations .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antiviral | Inhibits HIV-1 replication in MOLT-4 cells |

| Immunomodulatory | Inhibits NK cell activity |

| Enzyme Inhibition | Acts as a protein kinase C inhibitor |

| Genotoxicity | Potential increase in micronuclei frequency under specific exposure conditions |

| Toxicity | Skin irritation and organ toxicity observed in chronic exposure studies |

特性

IUPAC Name |

2-methylpiperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2.2ClH/c1-5-4-6-2-3-7-5;;/h5-7H,2-4H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMUWOBYBMGVFIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40333703 | |

| Record name | 2-methylpiperazine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475640-80-3 | |

| Record name | 2-methylpiperazine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride?

A1: 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride (H7) acts as a potent inhibitor of protein kinase C (PKC) [, , , , , , , , , , , , , , , , , , ].

Q2: How does 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride affect PKC activity?

A2: While the exact binding mechanism is not fully elucidated in the provided research, H7 is known to competitively inhibit PKC by interacting with the ATP-binding site of the enzyme [, , , , ].

Q3: What are the downstream consequences of PKC inhibition by 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride in cells?

A3: PKC inhibition by H7 has been shown to impact various cellular processes, including:

- Inhibition of cell signaling: H7 can block signaling pathways initiated by various stimuli, including antigens, growth factors, and hormones [, , , , , , , , ].

- Modulation of cell proliferation and differentiation: Depending on the cell type and context, H7 can either promote or inhibit cell proliferation and differentiation [, , , , , ].

- Alterations in gene expression: H7 can influence the expression of genes involved in various cellular processes, including cell growth, differentiation, and inflammation [, , , , , ].

Q4: Can you elaborate on the impact of 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride on the immune response as mentioned in the research?

A5: Research indicates that H7 can modulate immune responses, including T cell activation and cytokine production, likely through its effects on PKC-dependent signaling pathways in immune cells [, , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。